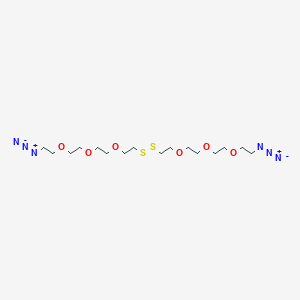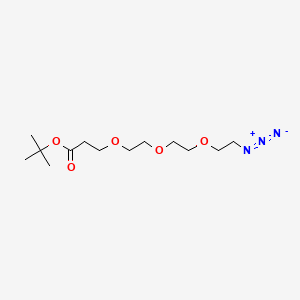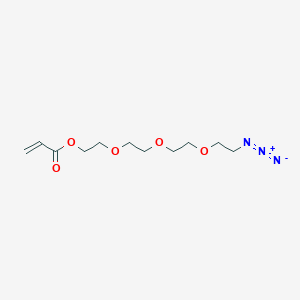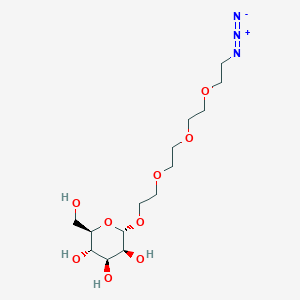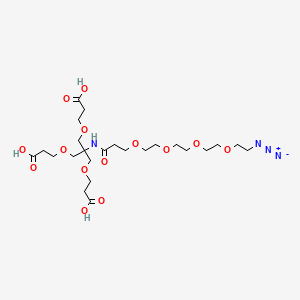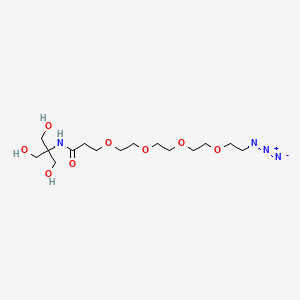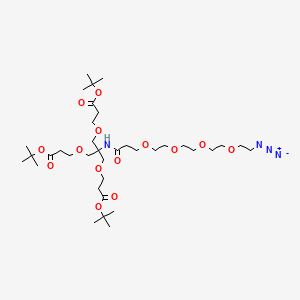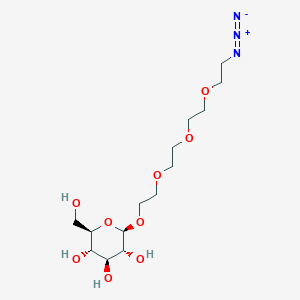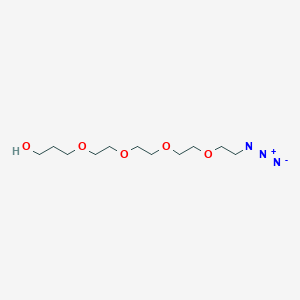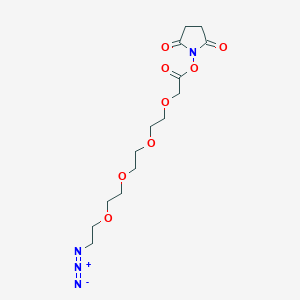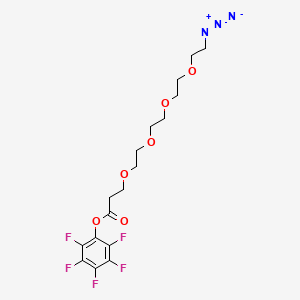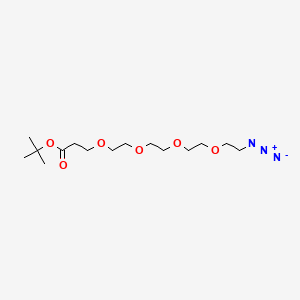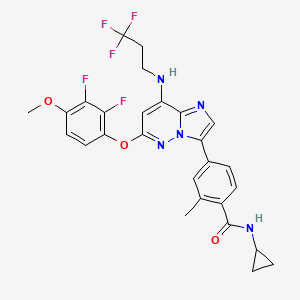
BAY1217389
概要
説明
BAY1217389は、単極紡錘体1(MPS1)キナーゼの強力かつ選択的な阻害剤です。この化合物は、がん治療における潜在的な用途のために、前臨床および臨床研究において大きな期待が寄せられています。単極紡錘体1キナーゼは、細胞分裂中の染色体の適切な分離を保証する紡錘体集合チェックポイントの重要な調節因子です。 このキナーゼを阻害すると、有糸分裂エラーとそれに続く細胞死につながるため、this compoundはがん治療のための貴重な候補となっています .
作用機序
BAY1217389は、単極紡錘体1キナーゼの活性を阻害することでその効果を発揮します。このキナーゼは、細胞分裂中の染色体の適切な分離を保証する紡錘体集合チェックポイントにおいて重要な役割を果たしています。単極紡錘体1キナーゼを阻害することで、this compoundは紡錘体集合チェックポイントの正常な機能を阻害し、有糸分裂エラーとそれに続く細胞死につながります。 この作用機序は、急速に増殖するがん細胞を選択的に標的化できるため、this compoundをがん治療のための貴重な候補にしています .
類似の化合物との比較
This compoundは、単極紡錘体1キナーゼ阻害剤として知られる化合物のクラスに属します。このクラスの他の化合物には、BAY1161909やその他の試験的阻害剤が含まれます。これらの類似の化合物と比較して、this compoundは、パクリタキセルなどの他の化学療法剤と相乗的に作用し、その治療効果を高めるという独自の能力を示しています。 これは、this compoundをがん治療における併用療法の特に有望な候補にしています .
生化学分析
Biochemical Properties
BAY1217389 interacts with the MPS1 kinase, a core component of the spindle-assembly checkpoint (SAC), a key surveillance mechanism that monitors the attachment of spindle microtubules to the kinetochores of the chromosomes during pro-metaphase . It competitively binds in the ATP site of MPS1 kinase with an IC50 value less than 10 nM .
Cellular Effects
This compound has shown to influence cell function by disturbing cell cycle progression and increasing apoptosis . It abrogates nocodazole-induced SAC activity and induces premature exit from mitosis resulting in multinuclearity and tumor cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the MPS1 kinase activity. This inhibition inactivates the SAC and accelerates progression of cells through mitosis eventually resulting in severe chromosomal missegregation, mitotic catastrophe, and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have considerable toxicity without a therapeutic window . The exposure-toxicity relation for this compound has been determined using a novel randomized continuous reassessment method (rCRM) .
Dosage Effects in Animal Models
In animal models, this compound achieves moderate efficacy in monotherapy. When combined with paclitaxel, low doses of this compound reduces paclitaxel-induced mitotic arrest in line with weakening of SAC activity .
準備方法
BAY1217389の合成には、重要な中間体の調製とその後の特定の反応条件下でのカップリングを含む、いくつかのステップが含まれます。正確な合成経路および工業生産方法は、専有情報であり、公表されていません。 この化合物は、高純度と高収率を確保する一連の化学反応を通じて合成されていることは知られています .
化学反応の分析
BAY1217389は、主にキナーゼ阻害剤に特徴的な反応を起こします。単極紡錘体1キナーゼのATP結合部位と相互作用し、その活性を阻害します。この化合物は、生理学的条件下では有意な酸化または還元反応を起こしません。 代わりに、その主な作用機序は、標的キナーゼに結合してその正常な機能を阻害することです .
科学研究への応用
This compoundは、がん治療における可能性について広く研究されてきました。乳がん、肺がん、卵巣がんなど、さまざまながんの前臨床モデルにおいて有効性を示しています。この化合物は、パクリタキセルなどの他の化学療法剤と組み合わせて使用した場合に特に有効です。 この組み合わせは、治療効果を高め、治療に対する耐性を克服することが示されています .
科学的研究の応用
BAY1217389 has been extensively studied for its potential in cancer therapy. It has shown efficacy in preclinical models of various cancers, including breast, lung, and ovarian cancers. The compound is particularly effective when used in combination with other chemotherapeutic agents, such as paclitaxel. This combination has been shown to enhance the therapeutic effects and overcome resistance to treatment .
For example, it is being studied for its effects on cell cycle regulation and its potential use as a tool compound in cell biology research .
類似化合物との比較
BAY1217389 is part of a class of compounds known as monopolar spindle 1 kinase inhibitors. Other compounds in this class include BAY1161909 and other experimental inhibitors. Compared to these similar compounds, this compound has shown a unique ability to synergize with other chemotherapeutic agents, such as paclitaxel, enhancing their therapeutic effects. This makes this compound a particularly promising candidate for combination therapy in cancer treatment .
特性
IUPAC Name |
N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F5N5O3/c1-14-11-15(3-6-17(14)26(38)35-16-4-5-16)19-13-34-25-18(33-10-9-27(30,31)32)12-22(36-37(19)25)40-21-8-7-20(39-2)23(28)24(21)29/h3,6-8,11-13,16,33H,4-5,9-10H2,1-2H3,(H,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEILUNVMHVMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C3N2N=C(C=C3NCCC(F)(F)F)OC4=C(C(=C(C=C4)OC)F)F)C(=O)NC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F5N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554458-53-5 | |
| Record name | BAY-1217389 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1554458535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-1217389 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M964LB1114 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


